2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Unlike 2-phenyl or 2-(4-fluorophenyl) analogs, the 4-bromophenyl group provides a heavy atom anomalous scattering signal for unambiguous X-ray co-crystal structure determination, enabling faster hit-to-lead progression. It enhances hydrophobic interactions and halogen bonding in kinase hinge regions to improve biochemical IC50 and cellular EC50. As a single building block, it allows rapid parallel library synthesis via Suzuki-Miyaura cross-coupling, accelerating SAR exploration in competitive drug discovery.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 133427-42-6
Cat. No. B176022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-42-6
Synonyms2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
InChIKeySXHVLMWQNVEPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-42-6): Core Scaffold and Procurement Identity


2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core, a carboxylic acid group at the 8-position, and a 4-bromophenyl substituent at the 2-position . This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, with applications in kinase inhibitor design and coordination chemistry . The compound is commercially available from multiple vendors, typically supplied as a solid with purities ≥95% , and is listed with the MDL number MFCD09864798 .

Why 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid Is Not Interchangeable with In-Class Analogs


The imidazo[1,2-a]pyridine-8-carboxylic acid scaffold is highly sensitive to substitution at the 2-position; variations in the para-substituent on the phenyl ring (e.g., H, F, Cl, CH3) produce distinct physicochemical and reactivity profiles that preclude simple substitution. The 4-bromo substituent in this compound imparts a unique combination of heavy atom effects, altered electronic distribution, and enhanced halogen bonding potential compared to its unsubstituted or lighter halogen analogs [1]. These differences directly impact logP, polar surface area, and metabolic stability, which are critical parameters in lead optimization and synthetic route planning. Consequently, generic replacement with a 2-phenyl or 2-(4-chlorophenyl) derivative without rigorous validation risks confounding structure-activity relationship (SAR) studies and introducing unforeseen liabilities in downstream applications.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid


Molecular Weight and Heavy Atom Effect: Differentiation from H, F, and CH3 Analogs

The presence of a bromine atom in 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid significantly increases its molecular weight compared to its unsubstituted, fluoro, and methyl analogs. This is a quantifiable difference with direct implications for fragment-based screening libraries, where ligand efficiency metrics (e.g., LE, LLE) are sensitive to molecular weight. The increased mass also provides a distinct heavy atom effect that can be exploited in X-ray crystallography for phase determination .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity (clogP) and Polarity (TPSA): Differentiation from H and F Analogs

The 4-bromophenyl substitution confers a markedly higher calculated partition coefficient (clogP) compared to the unsubstituted phenyl and 4-fluorophenyl analogs, indicating increased lipophilicity. Concurrently, the topological polar surface area (TPSA) remains identical across these analogs at approximately 54.6 Ų, as the carboxylic acid and imidazo[1,2-a]pyridine core are unchanged [1]. This combination results in a higher lipophilic ligand efficiency (LLE) potential for the bromo analog, which can be a decisive factor in lead optimization programs targeting intracellular or CNS-penetrant molecules.

ADME-Tox Medicinal Chemistry Drug Design

Synthetic Utility: Bromine as a Functional Handle for Cross-Coupling Reactions

The 4-bromophenyl group is a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This contrasts with the 4-fluoro analog, where the C-F bond is inert under standard coupling conditions, and the 4-methyl analog, which requires pre-functionalization (e.g., bromination) before diversification [1]. The presence of the bromine atom thus transforms this compound from a simple building block into a versatile late-stage diversification platform, enabling the rapid generation of focused chemical libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Safety and Handling Classification: Quantitative Hazard Differentiation

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is classified as an irritant, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . This is a quantifiable difference in handling requirements compared to some non-halogenated or differently substituted analogs, which may have different hazard profiles. While many aromatic heterocyclic carboxylic acids are irritants, the presence of the bromine atom does not automatically confer a more severe GHS classification, but it does mandate standard irritant handling procedures (e.g., PPE, ventilation).

Occupational Safety Procurement Chemical Hygiene

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid


Kinase Inhibitor Lead Optimization: Tuning Lipophilicity and Halogen Bonding

The combination of high clogP (~3.6) and the ability of bromine to engage in halogen bonding with backbone carbonyls in kinase hinge regions makes this compound a strategic choice for improving potency and selectivity in kinase inhibitor programs [1]. When a lead series with a 2-phenyl or 2-(4-fluorophenyl) group suffers from poor cell permeability or suboptimal kinase binding, this bromo analog can be used as a direct replacement to enhance hydrophobic interactions and potentially introduce a new, favorable halogen bond, thereby improving target engagement as measured by biochemical IC50 and cellular EC50 shifts.

Fragment-Based Drug Discovery (FBDD) and Heavy Atom Phasing

The molecular weight of 317.14 Da places this compound in the upper range of fragments, but the bromine heavy atom provides a clear anomalous scattering signal for X-ray crystallography [1]. This property is invaluable for de novo structure-based drug design, enabling rapid and unambiguous phase determination of protein-ligand complexes. In fragment screening campaigns, where confirmation of binding mode is paramount, this compound offers a higher probability of generating a high-resolution co-crystal structure compared to its non-brominated counterparts, thus accelerating hit-to-lead progression.

Late-Stage Functionalization and Library Synthesis via Suzuki Coupling

The 4-bromophenyl group serves as a privileged synthetic handle for parallel library synthesis [1]. Procurement of this single building block allows a medicinal chemist to generate dozens of diverse analogs in one step via Suzuki-Miyaura cross-coupling with a variety of aryl or heteroaryl boronic acids. This is a more efficient strategy than individually synthesizing each analog from different 2-substituted starting materials. The ability to rapidly explore chemical space around the 2-position directly addresses the need for accelerated SAR cycles in competitive drug discovery environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.